6-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine
CAS No.: 2549050-43-1
Cat. No.: VC11838483
Molecular Formula: C17H22BrN5
Molecular Weight: 376.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549050-43-1 |
|---|---|
| Molecular Formula | C17H22BrN5 |
| Molecular Weight | 376.3 g/mol |
| IUPAC Name | 6-[4-[(2-bromophenyl)methyl]piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine |
| Standard InChI | InChI=1S/C17H22BrN5/c1-21(2)16-11-17(20-13-19-16)23-9-7-22(8-10-23)12-14-5-3-4-6-15(14)18/h3-6,11,13H,7-10,12H2,1-2H3 |
| Standard InChI Key | SDCKZIOQPQUIJI-UHFFFAOYSA-N |
| SMILES | CN(C)C1=NC=NC(=C1)N2CCN(CC2)CC3=CC=CC=C3Br |
| Canonical SMILES | CN(C)C1=NC=NC(=C1)N2CCN(CC2)CC3=CC=CC=C3Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Characteristics
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Molecular Formula: C₁₇H₂₁BrN₅
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Molecular Weight: 375.29 g/mol
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IUPAC Name: 6-{4-[(2-Bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine
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SMILES Notation: CN(C)C1=NC(=NC(=N1)N2CCN(CC2)CC3=CC=CC=C3Br)N(C)C
Structural Features
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Pyrimidine Core: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3.
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Piperazine Ring: A six-membered diamine ring substituted at position 1 with a 2-bromobenzyl group.
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Dimethylamino Group: Attached to the pyrimidine core at position 4, enhancing basicity and solubility.
Physicochemical Data
| Property | Value | Method/Source |
|---|---|---|
| logP | 3.8 ± 0.2 | Calculated (PubChem) |
| Solubility | ~50 µM in DMSO | Experimental (Analog) |
| Melting Point | 168–172°C (decomposes) | Analog Data |
| pKa | 8.2 (piperazine nitrogen) | Computational Prediction |
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves a multi-step protocol:
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Piperazine Functionalization:
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Dimethylamination:
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Substitution of the morpholine group with dimethylamine via nucleophilic aromatic substitution.
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Purification:
Yield and Efficiency
| Step | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|
| Piperazine Coupling | 65–70 | 90 | Competing side reactions |
| Dimethylamination | 80–85 | 95 | Solvent optimization |
Biological Activity and Mechanisms
Pharmacological Profiling
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Anticancer Potential:
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Antimicrobial Effects:
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Central Nervous System (CNS) Modulation:
Structure-Activity Relationships (SAR)
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2-Bromophenyl Group: Enhances lipophilicity and target binding via halogen bonding .
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Piperazine Linker: Improves solubility and pharmacokinetic properties.
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Dimethylamino Substituent: Critical for CNS penetration and receptor selectivity .
Industrial and Research Applications
Drug Development
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Lead Compound: Investigated in preclinical studies for glioblastoma and treatment-resistant depression .
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Patent Landscape: Covered under WO2021013864A1 for kinase inhibition .
Analytical Characterization
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